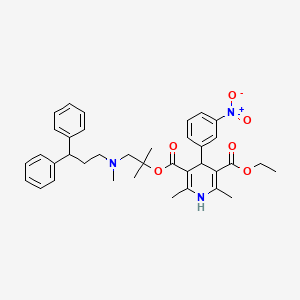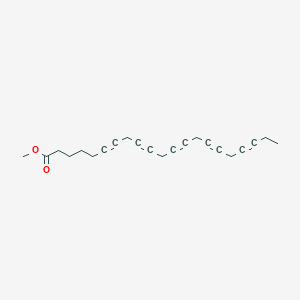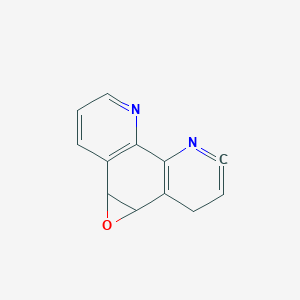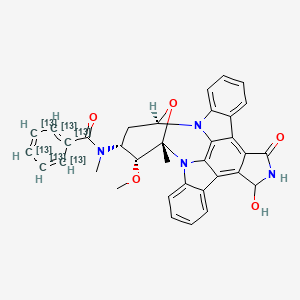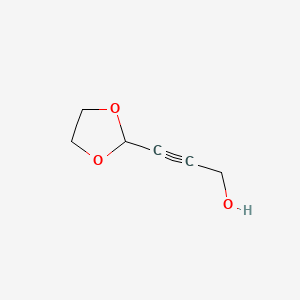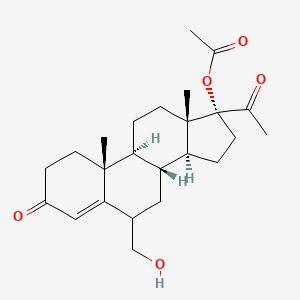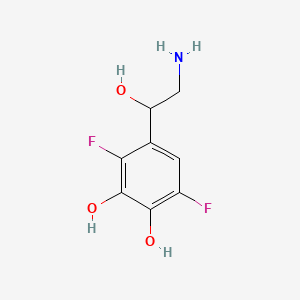
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol is a chemical compound with significant interest in various scientific fields. It is a derivative of catecholamines, which are known for their roles in neurotransmission and hormonal regulation. This compound is structurally similar to norepinephrine, a key neurotransmitter and hormone involved in the body’s stress response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol typically involves the introduction of the amino and hydroxyethyl groups onto a difluorobenzene ring. One common method is the reaction of 3,6-difluorocatechol with an appropriate amino alcohol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound serves as a model for studying neurotransmitter functions and interactions.
Medicine: Research into its potential therapeutic effects, particularly in relation to its structural similarity to norepinephrine, is ongoing.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol involves its interaction with adrenergic receptors, similar to norepinephrine. It binds to alpha and beta adrenergic receptors, leading to various physiological effects such as vasoconstriction and increased heart rate. The compound’s effects are mediated through the activation of intracellular signaling pathways, including the cyclic AMP pathway.
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: A natural neurotransmitter with similar structure and function.
Epinephrine: Another catecholamine with overlapping physiological roles.
Dopamine: A precursor to norepinephrine and epinephrine, with distinct but related functions.
Uniqueness
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol is unique due to the presence of fluorine atoms on the benzene ring, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated counterparts. This fluorination can enhance the compound’s stability and binding affinity to receptors, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C8H9F2NO3 |
|---|---|
Molecular Weight |
205.16 g/mol |
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H9F2NO3/c9-4-1-3(5(12)2-11)6(10)8(14)7(4)13/h1,5,12-14H,2,11H2 |
InChI Key |
JLFJXILSJPVQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)O)O)F)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


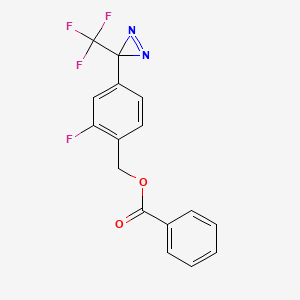
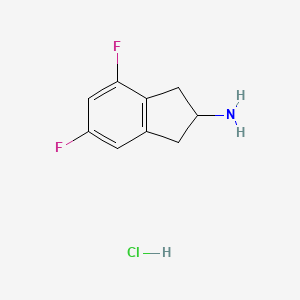
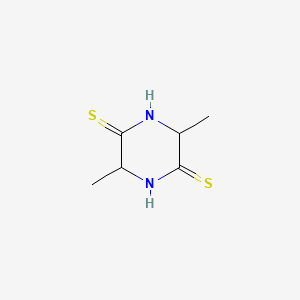
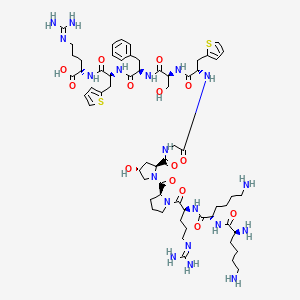
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)

![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
